molecular formula C17H12BrClO3 B3041631 8-Bromo-6-chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-methylcoumarin CAS No. 332104-24-2

8-Bromo-6-chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-methylcoumarin

Cat. No.: B3041631
CAS No.: 332104-24-2
M. Wt: 379.6 g/mol
InChI Key: TZSLCGOSZMFHIK-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-methylcoumarin typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a coumarin precursor, followed by the introduction of the methoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-methylcoumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with different functional groups replacing the halogens.

Scientific Research Applications

8-Bromo-6-chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-methylcoumarin has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-nitro-2-(phenylsulfonyl)methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.

    N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide: Used as a catalyst in organic synthesis.

Properties

IUPAC Name

8-bromo-6-chloro-3-(4-methoxyphenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClO3/c1-9-13-7-11(19)8-14(18)16(13)22-17(20)15(9)10-3-5-12(21-2)6-4-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSLCGOSZMFHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2Br)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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